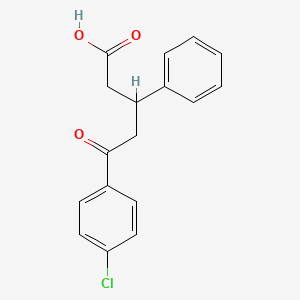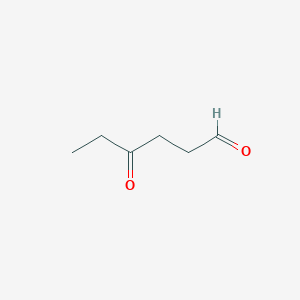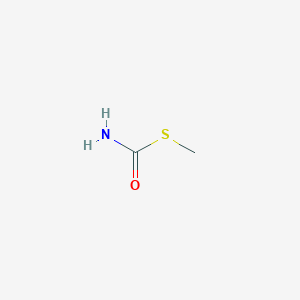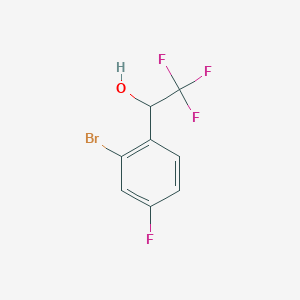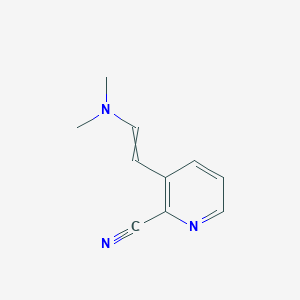
3-(2-(Dimethylamino)vinyl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Dimethylamino)vinyl)picolinonitrile is an organic compound with the molecular formula C10H11N3 It features a pyridine ring substituted with a cyano group and an ethenamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)vinyl)picolinonitrile can be achieved through several methods. One common approach involves the reaction of 2-cyano-3-pyridinecarboxaldehyde with N,N-dimethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Dimethylamino)vinyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-(Dimethylamino)vinyl)picolinonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 3-(2-(Dimethylamino)vinyl)picolinonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyano group and pyridine ring play crucial roles in binding to active sites, while the dimethylamino group can enhance the compound’s solubility and bioavailability. The specific pathways involved depend on the biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethyl-2-(3-cyano-2-pyridyl)ethenamine
- N,N-dimethyl-2-(2-cyano-4-pyridyl)ethenamine
- N,N-dimethyl-2-(2-cyano-5-pyridyl)ethenamine
Uniqueness
3-(2-(Dimethylamino)vinyl)picolinonitrile is unique due to the specific positioning of the cyano group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism allows for distinct interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H11N3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
3-[2-(dimethylamino)ethenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3/c1-13(2)7-5-9-4-3-6-12-10(9)8-11/h3-7H,1-2H3 |
InChI-Schlüssel |
CBZFVCXKZTYXFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC1=C(N=CC=C1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
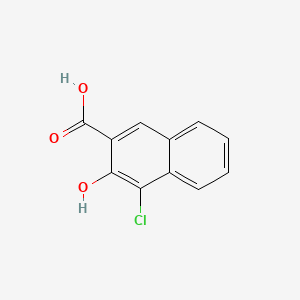
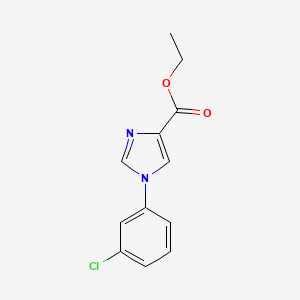
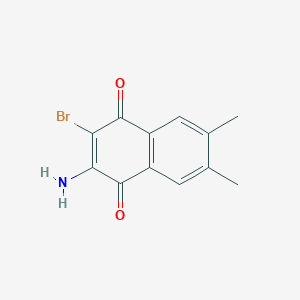
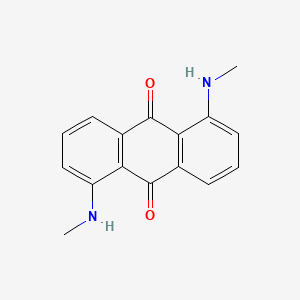
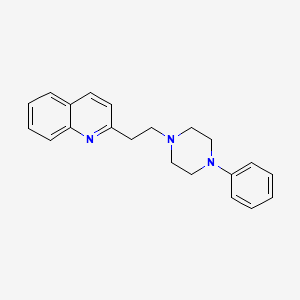

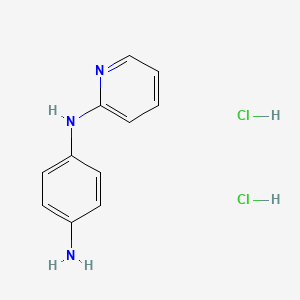

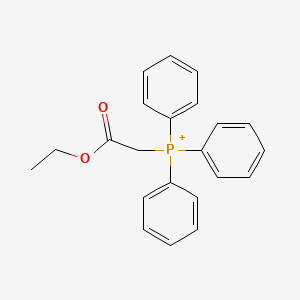
![3-{[2-(2-Cyanoethoxy)ethyl]sulfanyl}propanenitrile](/img/structure/B8731491.png)
